![molecular formula C10H13NO3S B1405424 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 1316066-02-0](/img/structure/B1405424.png)
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Molecular Structure Analysis
The molecular structure of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis required a change in the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .Scientific Research Applications
Synthesis and Optical Imaging for Cancer Detection
One notable application of a derivative of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is in the synthesis of water-soluble near-infrared dyes for cancer detection using optical imaging. The introduction of additional sulfonate groups to the dye structure has been shown to double the quantum yield, enhancing its suitability for bioconjugation and stability in in vivo imaging applications. This advancement holds promise for the development of molecular-based beacons for targeted cancer detection, emphasizing the compound's role in innovating diagnostic methodologies (Pham, Medarova, & Moore, 2005).
Bioactive Compound Synthesis
Research has demonstrated the utility of 2,3-dimethylindole derivatives, closely related to the query compound, in synthesizing bioactive compounds. These derivatives exhibit potential biological activities, including acting as para-amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors. The synthetic processes leveraging these derivatives underscore their significance in developing novel therapeutic agents with diverse biological applications (Avdeenko, Konovalova, & Yakymenko, 2020).
Sulfonation and Sulfation Studies
The compound's derivatives have also been explored in studies focusing on sulfonation and sulfation reactions, essential for understanding chemical reaction mechanisms and developing synthetic methodologies. These studies contribute to the broader knowledge of chemical transformations, which is crucial for the synthesis of various industrially and pharmaceutically relevant compounds (Cerfontain & Koeberg-Telder, 2010).
Fluorescence and Photostability Enhancements
Further, the incorporation of sulfobutyl groups in indodicarbocyanine dyes based on 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid derivatives has been shown to significantly enhance their spectral properties, fluorescence quantum yields, and photostabilities. These improvements facilitate the dyes' application in biological imaging and diagnostics, illustrating the compound's contribution to advancing fluorescence-based technologies (Markova et al., 2013).
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPPZBGGHMGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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